molecular formula C19H21ClN4O3 B4390193 N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide

N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide

Cat. No. B4390193
M. Wt: 388.8 g/mol
InChI Key: XDWINHYRGGWYEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide, also known as CMN-1, is a chemical compound that has been extensively studied for its potential use in cancer treatment. It is a member of the benzamide family of compounds and has been shown to have potent anti-cancer properties in preclinical studies.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is not fully understood, but it is thought to work by inhibiting the activity of a protein called heat shock protein 90 (HSP90). HSP90 is involved in the regulation of many cellular processes, including cell growth and survival, and is often overexpressed in cancer cells. By inhibiting HSP90, N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide is thought to induce apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer properties, N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has also been shown to have other biochemical and physiological effects. For example, it has been shown to inhibit the growth of bacteria and fungi, and to have anti-inflammatory properties. It has also been shown to have neuroprotective effects, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide for lab experiments is its potency and specificity against cancer cells. This makes it a useful tool for studying the biology of cancer cells and for developing new cancer treatments. However, one limitation is that it is a relatively new compound, and more research is needed to fully understand its properties and potential applications.

Future Directions

There are several potential future directions for research on N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide. One area of interest is in combination therapy with other anti-cancer drugs, which may enhance its effectiveness. Another area of interest is in developing new formulations of N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide that can improve its bioavailability and reduce potential side effects. Finally, there is also interest in studying its potential use in other diseases, such as infectious diseases and neurodegenerative diseases.

Scientific Research Applications

N-(3-chloro-2-methylphenyl)-2-(4-methyl-1-piperazinyl)-5-nitrobenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have potent anti-cancer properties in a variety of cancer cell lines, including breast, lung, colon, and prostate cancer cells. In addition, it has been shown to be effective against cancer stem cells, which are thought to be responsible for cancer recurrence and metastasis.

properties

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(4-methylpiperazin-1-yl)-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN4O3/c1-13-16(20)4-3-5-17(13)21-19(25)15-12-14(24(26)27)6-7-18(15)23-10-8-22(2)9-11-23/h3-7,12H,8-11H2,1-2H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDWINHYRGGWYEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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